molecular formula C24H24ClN3O3 B2601260 N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872861-23-9

N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

Cat. No. B2601260
CAS RN: 872861-23-9
M. Wt: 437.92
InChI Key: SQQRHJSGZGIWNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide” is a chemical compound with the molecular formula C22H23ClN4O2 . It has a molecular weight of 410.9 g/mol . The compound is characterized by the presence of an indole ring, a piperidine ring, and a chlorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound includes an indole ring, a piperidine ring, and a chlorophenyl group . The indole ring is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The piperidine ring is a six-membered ring with one nitrogen atom. The chlorophenyl group consists of a benzene ring with a chlorine atom substituent .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 410.9 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its relative lipophilicity, which can influence its absorption and distribution within the body . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 5, which can influence its conformational flexibility . The topological polar surface area is 65 Ų .

Scientific Research Applications

NLRP3 Inflammasome Inhibition

The nucleotide-binding oligomerization domain leucine-rich repeat and pyrin domain-containing protein 3 (NLRP3) inflammasome plays a crucial role in the immune response. It responds to exogenous and endogenous stimuli, leading to the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines like interleukin-1β (IL-1β) . Researchers have investigated the potential of our compound in inhibiting NLRP3-dependent pyroptosis and IL-1β release. Computational simulations aided in understanding the binding mechanism, making it a promising NLRP3 inhibitor .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O3/c25-20-10-4-2-8-17(20)14-26-24(31)23(30)19-15-28(21-11-5-3-9-18(19)21)16-22(29)27-12-6-1-7-13-27/h2-5,8-11,15H,1,6-7,12-14,16H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQRHJSGZGIWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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